molecular formula C10H23NO B13486913 4-(Aminomethyl)-2,2-dimethylheptan-3-ol

4-(Aminomethyl)-2,2-dimethylheptan-3-ol

Cat. No.: B13486913
M. Wt: 173.30 g/mol
InChI Key: XYCKNAQGZHNEHO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,2-dimethylheptan-3-ol is an organic compound with a unique structure that includes an aminomethyl group and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylheptan-3-one with formaldehyde and ammonia, followed by reduction. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,2-dimethylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-2,2-dimethylheptan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s tertiary alcohol group can participate in various biochemical reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Aminomethyl)-2,2-dimethylheptan-3-ol include:

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-(Aminomethyl)cyclohexanecarboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes both an aminomethyl group and a tertiary alcohol. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

4-(aminomethyl)-2,2-dimethylheptan-3-ol

InChI

InChI=1S/C10H23NO/c1-5-6-8(7-11)9(12)10(2,3)4/h8-9,12H,5-7,11H2,1-4H3

InChI Key

XYCKNAQGZHNEHO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C(C)(C)C)O

Origin of Product

United States

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